n-Carbamoyl-2,3-dimethylbutanamide

Description

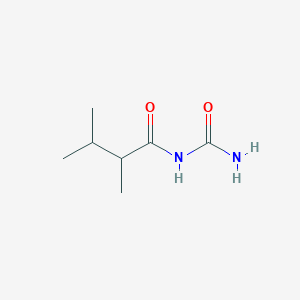

n-Carbamoyl-2,3-dimethylbutanamide is a branched alkyl amide featuring a carbamoyl group (-CONH₂) and two methyl substituents at the 2- and 3-positions of the butanamide backbone. This compound serves as a critical intermediate in synthesizing imidazolinone herbicides, which are widely used in agriculture due to their efficacy in weed control . Its racemic mixture (containing both R- and S-enantiomers) is commonly employed in industrial synthesis, with intermolecular hydrogen bonds stabilizing its crystalline structure . The compound’s stereochemistry and functional groups make it a versatile building block in medicinal and agrochemical research, particularly for modulating biological activity through structural modifications .

Properties

CAS No. |

58850-91-2 |

|---|---|

Molecular Formula |

C7H14N2O2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-carbamoyl-2,3-dimethylbutanamide |

InChI |

InChI=1S/C7H14N2O2/c1-4(2)5(3)6(10)9-7(8)11/h4-5H,1-3H3,(H3,8,9,10,11) |

InChI Key |

UEHYRFWDXIWYQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Carbamoyl-2,3-dimethylbutanamide typically involves the reaction of 2,3-dimethylbutanamide with a carbamoylating agent. One common method is the reaction of 2,3-dimethylbutanamide with urea under acidic conditions, which facilitates the formation of the carbamoyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

n-Carbamoyl-2,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Amines derived from the reduction of the carbamoyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Carbamoyl-2,3-dimethylbutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of n-Carbamoyl-2,3-dimethylbutanamide involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of n-Carbamoyl-2,3-dimethylbutanamide becomes evident when compared to related compounds. Below is a detailed analysis categorized by structural variations and biological implications:

Enantiomeric Variants

| Compound Name | Structural Difference | Biological Impact |

|---|---|---|

| (S)-2-Amino-3,3-dimethylbutanamide | Enantiomer of the R-form | Reduced anticonvulsant activity compared to the R-enantiomer |

| 2-Amino-2-methylpropanamide | One fewer methyl group | Simpler synthesis but lower steric hindrance and herbicidal potency |

- Key Insight: The R-enantiomer of 2-amino-2,3-dimethylbutanamide exhibits superior biological activity, emphasizing the role of stereochemistry in drug design .

Substituent Modifications

- Key Insight : Adding bulky substituents (e.g., benzyl, cyclooctyl) or reactive halogens (e.g., bromine) enhances target specificity and potency .

Functional Group Additions

- Key Insight: Fluorinated groups (e.g., -CF₃) improve metabolic stability and binding affinity, while cyano groups may introduce toxicity risks .

Research Findings and Data Tables

Table 1: Pharmacological Activity Comparison

Table 2: Structural and Physical Properties

| Compound | Melting Point (°C) | LogP (Partition Coefficient) |

|---|---|---|

| This compound | 145–147 | 1.8 |

| 2-Cyano-N-[(methylamino)carbonyl]acetamide | Not reported | 0.9 |

| N-Cyclooctyl-3,3-dimethylbutanamide | 89–91 | 3.2 |

Biological Activity

n-Carbamoyl-2,3-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H14N2O2

- Molecular Weight : 158.20 g/mol

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 2

- Rotatable Bond Count : 2

These properties suggest that this compound has a moderate degree of flexibility and potential for interaction with biological macromolecules.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of n-carbamoyl derivatives, including related compounds like 3-dimethyl carbamoyl emodin. These studies utilized various cancer cell lines such as HepG2 to assess cell viability through MTT assays. The findings indicated that modifications in the carbamoyl group significantly influence cytotoxicity levels compared to parent compounds .

The biological activity of this compound may be attributed to its ability to interact with specific enzyme systems or cellular pathways. For instance, compounds with carbamoyl groups have been shown to inhibit cholinesterases selectively, which is crucial in neuropharmacology . This inhibition can lead to increased levels of neurotransmitters like acetylcholine, potentially enhancing cognitive functions.

Study on Enzyme Inhibition

A study involving various biscarbamates demonstrated that structural modifications significantly affect their inhibitory potential against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The data indicated that n-carbamoyl derivatives could serve as selective inhibitors for BChE, which is relevant for Alzheimer's disease treatment strategies .

In Vivo Studies

In vivo assessments have shown that similar compounds exhibit neuroprotective effects in models of neurodegeneration. For example, experiments conducted on mouse models revealed that certain carbamate derivatives could reduce neuroinflammation and oxidative stress markers .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.